molecular formula C10H11BrN2O2 B1526363 4-(6-Bromopyridine-2-carbonyl)morpholine CAS No. 892548-20-8

4-(6-Bromopyridine-2-carbonyl)morpholine

Cat. No.: B1526363
CAS No.: 892548-20-8
M. Wt: 271.11 g/mol
InChI Key: KFIIDZYUVDTWEZ-UHFFFAOYSA-N
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Description

“4-(6-Bromopyridine-2-carbonyl)morpholine” is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 . This compound is typically in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11BrN2O2/c11-9-3-1-2-8 (12-9)10 (14)13-4-6-15-7-5-13/h1-3H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 271.11 . It is typically stored at room temperature .

Scientific Research Applications

Efficient Chiral Moderator in Organic Synthesis

4-(6-Bromopyridine-2-carbonyl)morpholine has been explored for its utility in organic synthesis. For instance, it serves as a precursor in the synthesis of beta-amino alcohols, which are instrumental in producing enantiopure amino alcohols. These are effective as chiral moderators for lithium acetylide additions to N-acylketimines, offering an efficient route to drug candidates like the second-generation NNRTI, DPC 963 (Kauffman et al., 2000).

Synthesis of Heterocyclic Compounds

The compound has facilitated the synthesis of various heterocyclic structures, such as morpholines and benzoxazepines, through reactions with bromoethylsulfonium salt. These reactions proceed via the generation of a vinyl sulfonium salt followed by annulation, demonstrating the compound's role in producing 1,4-heterocyclic compounds in a straightforward procedure (Yar et al., 2009).

Biomolecular Binding Properties

Research has also delved into the photophysical and biomolecular binding properties of derivatives of this compound. Studies on new series of quinolines substituted with morpholine groups have shown strong interactions with ct-DNA, suggesting potential applications in drug design and molecular biology (Bonacorso et al., 2018).

Antibacterial Applications

The synthesis of thiazolo[4,5-d]pyrimidines involving the reaction with morpholine has been evaluated for antibacterial properties. This underscores the compound's relevance in developing new antibacterial agents and studying their mechanism of action (Rahimizadeh et al., 2011).

Palladium-Catalyzed Aminocarbonylations

This compound serves as a substrate in palladium-catalyzed aminocarbonylation reactions. These reactions are pivotal in organic synthesis, allowing the formation of aryl amides from aryl bromides and amines, which is essential in pharmaceutical chemistry (Wan et al., 2002).

Properties

IUPAC Name

(6-bromopyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIIDZYUVDTWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892548-20-8
Record name 4-(6-bromopyridine-2-carbonyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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